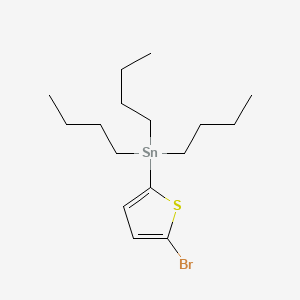

![molecular formula C13H10N2 B1611037 2-Phenyl-1H-pyrrolo[2,3-c]pyridine CAS No. 2922-07-8](/img/structure/B1611037.png)

2-Phenyl-1H-pyrrolo[2,3-c]pyridine

Overview

Description

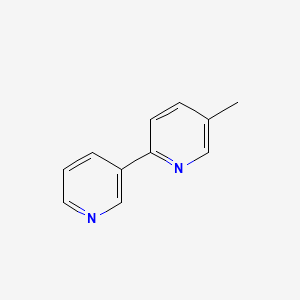

“2-Phenyl-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the molecular formula C13H10N2 . It is a structural motif found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolopyridine core with a phenyl group attached . The InChI string is InChI=1S/C13H10N2/c1-2-4-10 (5-3-1)13-8-11-9-14-7-6-12 (11)15-13/h1-9,15H .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are not well-documented. However, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 194.23 g/mol . It has a XLogP3 of 3.6, indicating its lipophilicity . It has one hydrogen bond donor count and one hydrogen bond acceptor count .

Scientific Research Applications

Synthesis and Reactivity

Synthesis Pathways : The compound 2-phenyl-1H-pyrrolo[2,3-c]pyridine can be synthesized via reactions of β-(lithiomethyl)azines with nitriles, leading to a variety of derivatives, demonstrating the compound's versatility in synthetic chemistry (Davis, Wakefield, & Wardell, 1992).

Chemical Properties and Reactions : Studies have explored multiple synthetic routes for 1H-pyrrolo[2,3-b]pyridines, examining their reactivity in nitration, bromination, iodination, and interactions with Mannich bases, highlighting the compound’s reactive nature and potential for further chemical modifications (Herbert & Wibberley, 1969).

Material Science Applications

- Electroluminescent Device Development : The compound has been utilized in designing bipolar phenanthroimidazole–diazacarbazole hybrids for OLEDs (Organic Light-Emitting Diodes), demonstrating its utility in advanced material science and electronics (Wang et al., 2016).

Pharmaceutical and Biological Research

Antiproliferative Activity : Pyrrolo[2,3-b]pyridine derivatives have shown significant antiproliferative activity against various cancer cell lines, underscoring the compound's potential in cancer research and therapy development (Tang et al., 2018).

Development of New Scaffolds in Medicinal Chemistry : Research has focused on creating new 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine scaffolds, highlighting the compound's role in diversifying medicinal chemistry libraries (Zhang et al., 2019).

Mechanism of Action

Target of Action

The primary targets of 2-Phenyl-1H-pyrrolo[2,3-c]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The FGF-FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling including RAS-MEK-ERK, PLCγ, and PI3K-Akt is inhibited by this compound .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Safety and Hazards

The safety and hazards of “2-Phenyl-1H-pyrrolo[2,3-c]pyridine” are not well-documented. However, similar compounds have been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that pyrrolopyridines can undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .

Cellular Effects

Some pyrrolopyridine derivatives have been studied for their effects on cell proliferation, apoptosis, migration, and invasion .

Molecular Mechanism

Some pyrrolopyridine derivatives have been found to inhibit fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .

Properties

IUPAC Name |

2-phenyl-1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-4-10(5-3-1)12-8-11-6-7-14-9-13(11)15-12/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSALELMHSRVFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467225 | |

| Record name | 2-Phenyl-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2922-07-8 | |

| Record name | 2-Phenyl-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1610955.png)

methanone](/img/structure/B1610956.png)

![Diethyl [2-(pyridin-2-yl)ethyl]propanedioate](/img/structure/B1610960.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1610964.png)

![3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B1610965.png)

![2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde](/img/structure/B1610971.png)

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1610975.png)